molecular formula C17H18N2O4 B11207301 2,4-dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide

2,4-dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B11207301
M. Wt: 314.34 g/mol
InChI Key: SEBFFPKYHRNLAQ-UHFFFAOYSA-N
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Description

4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and carboxamide groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline-2,4-dione derivative, while reduction of the carbonyl group may produce a hydroxyquinoline derivative.

Scientific Research Applications

4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinoline core structure is particularly significant in medicinal chemistry due to its presence in many bioactive compounds.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H18N2O4/c1-23-13-9-5-4-8-12(13)19-17(22)14-15(20)10-6-2-3-7-11(10)18-16(14)21/h4-5,8-9H,2-3,6-7H2,1H3,(H,19,22)(H2,18,20,21)

InChI Key

SEBFFPKYHRNLAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(CCCC3)NC2=O)O

Origin of Product

United States

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